Ethyl2-sulfinoacetate

Description

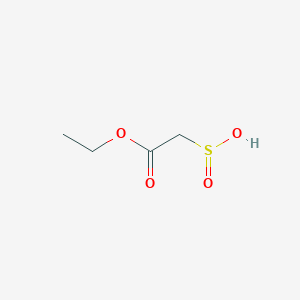

Ethyl 2-sulfinoacetate (IUPAC: ethyl 2-sulfinoacetate) is an organosulfur compound characterized by a sulfino (-S(O)OH) functional group attached to the α-carbon of an ethyl acetate backbone. These analogs differ in oxidation state and substituent groups, leading to variations in physicochemical properties, reactivity, and applications. Below, we compare these analogs using data from crystallographic studies, safety reports, and synthesis literature.

Properties

Molecular Formula |

C4H8O4S |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

2-ethoxy-2-oxoethanesulfinic acid |

InChI |

InChI=1S/C4H8O4S/c1-2-8-4(5)3-9(6)7/h2-3H2,1H3,(H,6,7) |

InChI Key |

YYZGTGGYZPBDLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-sulfinoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a low temperature (between -5°C and 10°C) and then adding sulfonyl chloride dropwise. The mixture is then allowed to react at room temperature (20-25°C) for several hours. After the reaction is complete, the mixture is subjected to reduced pressure distillation to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs and environmental impact. The use of green chemistry principles, such as avoiding reaction solvents and capturing acidic gases, is emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-sulfinoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert this compound into alcohols or aldehydes, depending on the reducing agent used.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like ammonia (NH₃) and primary amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Alcohols and aldehydes

Substitution: Amides and other substituted esters

Scientific Research Applications

Ethyl2-sulfinoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: This compound is used in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of ethyl2-sulfinoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The sulfur-containing functional group significantly influences molecular geometry and intermolecular interactions:

Key Observations :

- Sulfonyl groups exhibit shorter C–S bonds and planar geometries due to resonance, while sulfanyl groups adopt flexible tetrahedral configurations .

- Sulfinyl derivatives (e.g., ethyl 2-(ethylsulfinyl)acetate) show intermediate bond lengths and distorted geometries, reflecting partial double-bond character .

Reactivity and Stability

The oxidation state of sulfur dictates chemical behavior:

- Sulfanyl (-S-) : Prone to oxidation, forming sulfoxides (-SO-) and sulfones (-SO₂-). For example, thioethers like ethyl 2-(methylsulfanyl)acetate oxidize to sulfoxides under mild conditions .

- Sulfinyl (-SO-) : Further oxidation yields sulfonyl derivatives. Ethyl 2-(ethylsulfinyl)acetate can be oxidized to its sulfonyl analog using peroxides .

- Sulfonyl (-SO₂-): Highly stable due to resonance stabilization; resistant to further oxidation.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.